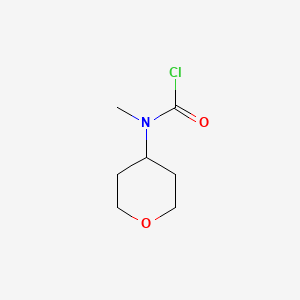
N-methyl-N-(oxan-4-yl)carbamoyl chloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-methyl-N-(oxan-4-yl)carbamoyl chloride” would likely include a carbamoyl group (CONH2) attached to a methyl group (CH3) and an oxan-4-yl group (a five-membered cyclic ether, also known as tetrahydrofuran). The chloride likely indicates the presence of a chlorine atom, which is common in carbamoyl chlorides.Chemical Reactions Analysis
Carbamoyl chlorides are typically reactive and can participate in a variety of chemical reactions. They can react with alcohols to form carbamates, or with amines to form ureas .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Carbamoyl chlorides are typically colorless, corrosive, and decompose rapidly in water .Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
N-methyl-N-(oxan-4-yl)carbamoyl chloride has been explored as a photoremovable protecting group for alcohols. Loudwig and Goeldner (2001) described its application in achieving high yield and clean deprotection through photolysis in protic solvents, demonstrating its utility in photochemical processes (S. Loudwig & M. Goeldner, 2001).
Stability and Transformation Studies
Research by Schrader, Schroll, and Bárány (2011) on (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, which are related to this compound, focused on their stability, structural characterization, and chemical transformations. These insights can potentially inform the use of this compound in developing new protein synthesis and modification reagents (Alex M. Schrader et al., 2011).
Applications in Imidazole Derivatives
Tarumi et al. (1980) investigated the acylation of 4-carbamoylimidazolium-5-olate with acid chlorides, including this compound. Their work, focused on the synthesis of novel antineoplastic derivatives, highlights the compound's relevance in developing pharmaceutical agents (Y. Tarumi et al., 1980).
In Organic Synthesis
The compound has been utilized in organic synthesis, as demonstrated by Hande et al. (2011), who explored the intramolecular carbosilylation of N-[2-(1,3-butenyl)aryl]carbamoyl chloride. Their findings contribute to the development of tricyclic spirooxindoles, a class of compounds with potential pharmacological applications (Sudhir M. Hande et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-N-(oxan-4-yl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-9(7(8)10)6-2-4-11-5-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFUXLPVGAMXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220641-84-9 | |
| Record name | N-methyl-N-(oxan-4-yl)carbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2361793.png)
![(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2361795.png)
![2-({1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2361796.png)
![tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate](/img/structure/B2361797.png)
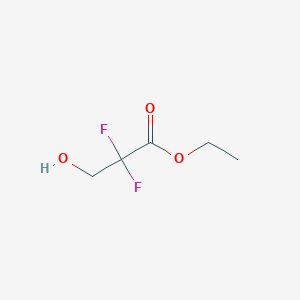
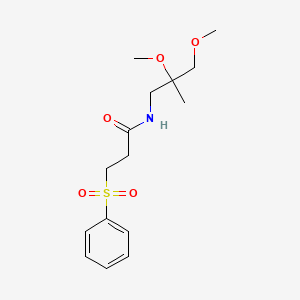
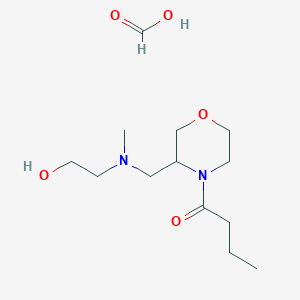
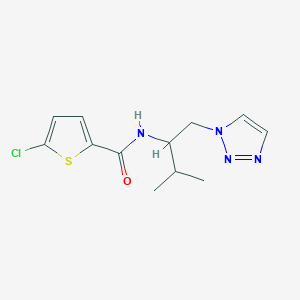
![2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2361810.png)
![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)



![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2361816.png)
